molecular formula C20H20N2O5 B11515317 6,7-dimorpholino-1H,3H-benzo[de]isochromene-1,3-dione

6,7-dimorpholino-1H,3H-benzo[de]isochromene-1,3-dione

Cat. No.: B11515317
M. Wt: 368.4 g/mol
InChI Key: QJIUMSZZPBPZCC-UHFFFAOYSA-N
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Description

6,7-Dimorpholino-1H,3H-benzo[de]isochromene-1,3-dione is a complex organic compound with a unique structure that includes morpholine rings attached to a benzoisochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimorpholino-1H,3H-benzo[de]isochromene-1,3-dione typically involves the reaction of 6,7-dibromo-1H,3H-benzo[de]isochromene-1,3-dione with morpholine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the substitution of bromine atoms with morpholine groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimorpholino-1H,3H-benzo[de]isochromene-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzoisochromene derivatives.

Scientific Research Applications

6,7-Dimorpholino-1H,3H-benzo[de]isochromene-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various functional compounds.

Mechanism of Action

The mechanism of action of 6,7-dimorpholino-1H,3H-benzo[de]isochromene-1,3-dione involves its interaction with specific molecular targets. The morpholine groups can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The benzoisochromene core can participate in π-π stacking interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dibromo-1H,3H-benzo[de]isochromene-1,3-dione
  • 6-(Dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione
  • 6-Acetyl-1H,3H-benzo[de]isochromene-1,3-dione

Uniqueness

6,7-Dimorpholino-1H,3H-benzo[de]isochromene-1,3-dione is unique due to the presence of morpholine groups, which impart distinct chemical and biological properties. These groups enhance its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

8,10-dimorpholin-4-yl-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione

InChI

InChI=1S/C20H20N2O5/c23-19-13-1-3-15(21-5-9-25-10-6-21)18-16(22-7-11-26-12-8-22)4-2-14(17(13)18)20(24)27-19/h1-4H,5-12H2

InChI Key

QJIUMSZZPBPZCC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C3C(=CC=C4C3=C(C=C2)C(=O)OC4=O)N5CCOCC5

Origin of Product

United States

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